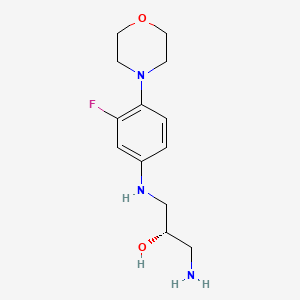

Desacetyl-N,O-descarbonyl Linezolid

Description

BenchChem offers high-quality Desacetyl-N,O-descarbonyl Linezolid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desacetyl-N,O-descarbonyl Linezolid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20FN3O2 |

|---|---|

Molecular Weight |

269.32 g/mol |

IUPAC Name |

(2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol |

InChI |

InChI=1S/C13H20FN3O2/c14-12-7-10(16-9-11(18)8-15)1-2-13(12)17-3-5-19-6-4-17/h1-2,7,11,16,18H,3-6,8-9,15H2/t11-/m0/s1 |

InChI Key |

ZFBUTKXYLNLAHV-NSHDSACASA-N |

SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F |

Isomeric SMILES |

C1COCCN1C2=C(C=C(C=C2)NC[C@H](CN)O)F |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NCC(CN)O)F |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Desacetyl-N,O-descarbonyl Linezolid in Linezolid API

This guide serves as a comprehensive technical resource for the characterization, formation, and control of Desacetyl-N,O-descarbonyl Linezolid , a critical impurity in the development and manufacturing of Linezolid.

Executive Summary

Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3) represents a unique challenge in the quality control of Linezolid (Zyvox). Unlike simple degradation products, this molecule acts as both a key synthetic intermediate (the "open-chain" precursor) and a terminal hydrolysis product . Its presence indicates either incomplete cyclization during synthesis or severe hydrolytic stress during storage. This guide details the mechanistic origins, analytical protocols, and control strategies required to maintain this impurity below ICH thresholds.

Chemical Identity & Structural Analysis[1][2]

This impurity is chemically distinct because it lacks both the acetyl moiety and the cyclic carbonyl core of the oxazolidinone ring. It is essentially the linear "backbone" of the Linezolid molecule.

| Feature | Specification |

| Common Name | Desacetyl-N,O-descarbonyl Linezolid |

| Chemical Name | (2S)-1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol |

| CAS Number | 333753-72-3 |

| Molecular Formula | C₁₃H₂₀FN₃O₂ |

| Molecular Weight | 269.32 g/mol |

| Structural Class | Amino-alcohol; Linear precursor |

| Polarity | High (due to free amine and hydroxyl groups) |

| Solubility | Soluble in Methanol, Water; Sparingly soluble in non-polar solvents |

Structural Context

Linezolid derives its antibacterial activity from the rigid oxazolidinone ring and the C-5 acetamidomethyl side chain. The Desacetyl-N,O-descarbonyl impurity represents the loss of pharmacophore integrity , rendering the molecule biologically inactive and potentially reactive due to the primary amine.

Mechanistic Origins: Synthesis vs. Degradation

Understanding the source is the first step in remediation. This impurity arises through two distinct pathways.[1]

Pathway A: Synthetic Carryover (Process Impurity)

In the standard synthesis of Linezolid, 3-fluoro-4-morpholinylaniline reacts with (S)-epichlorohydrin (or glycidyl butyrate) to form the amino-alcohol intermediate. This intermediate is Desacetyl-N,O-descarbonyl Linezolid.[2][3][4][5][6][7]

-

Cause: Insufficient equivalents of the carbonyl source (e.g., CDI, phosgene derivative) or incomplete acetylation in subsequent steps.

-

Risk: High levels indicate process failure in the ring-closure or acetylation stages.

Pathway B: Hydrolytic Degradation

Under extreme conditions (high pH, moisture, heat), the Linezolid molecule undergoes hydrolysis.

-

Deacetylation: Loss of the acetyl group forms Desacetyl Linezolid (Amine Impurity).

-

Ring Opening: Hydrolysis of the carbamate linkage in the oxazolidinone ring releases CO₂ and opens the ring, reverting to the amino-alcohol form.

-

Cause: Moisture ingress in formulation; alkaline excipients.

Visualization: Formation Pathways

The following diagram illustrates the dual origin of this impurity.

Caption: Dual-pathway origin showing the impurity as both a synthetic precursor (solid lines) and a degradation product (dashed lines).[8]

Analytical Methodology

Due to the high polarity of Desacetyl-N,O-descarbonyl Linezolid (containing both a free amine and a hydroxyl group), standard C18 methods for Linezolid may result in early elution or poor peak shape. The following protocol utilizes ion-pairing or pH control to ensure retention.

Method A: Reverse-Phase HPLC (QC Release)

This method is designed to separate the highly polar amino-alcohol from the main API peak.

-

Column: C18 stationary phase, end-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (pH ~2.0). TFA acts as an ion-pairing agent for the amine.

-

Mobile Phase B: Acetonitrile (ACN).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (The morpholine-phenyl chromophore remains intact).

-

Column Temp: 30°C.

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Purpose |

|---|---|---|---|

| 0.0 | 95 | 5 | Hold for polar impurity retention |

| 5.0 | 95 | 5 | Isocratic hold |

| 20.0 | 10 | 90 | Elute API and non-polar impurities |

| 25.0 | 10 | 90 | Wash |

| 25.1 | 95 | 5 | Re-equilibrate |

Method B: LC-MS (Identification & Trace Analysis)

For structural confirmation or trace quantification (<0.05%), use LC-MS.

-

Ionization: ESI Positive Mode (M+H)⁺.

-

Target Mass: m/z 270.33 [M+H]⁺.

-

Fragmentation Pattern (MS/MS):

-

Parent: 270.3

-

Daughter Ions: Loss of morpholine ring or cleavage at the aniline nitrogen.

-

Experimental Protocol: Reference Standard Preparation

-

Stock Solution: Dissolve 5 mg of Desacetyl-N,O-descarbonyl Linezolid reference standard in 10 mL of Methanol. (Conc: 0.5 mg/mL).

-

System Suitability: Dilute stock to 0.5 µg/mL (0.1% level relative to 0.5 mg/mL API prep).

-

Acceptance Criteria:

-

Resolution (Rs): > 2.0 between Impurity peak (early eluting) and Linezolid.

-

Tailing Factor: < 2.0 (Critical for amine-containing impurities).

-

Control Strategies

To maintain this impurity below the ICH Q3A(R2) qualification threshold (typically 0.15% or 1.0 mg/day), implement the following Process Analytical Technology (PAT) controls.

Synthetic Control (Upstream)

-

Stoichiometry: Ensure excess of the carbonyl source (CDI/Phosgene) during ring closure to prevent unreacted amino-alcohol.

-

Reaction Monitoring: Use IPC (In-Process Control) HPLC to monitor the disappearance of the amino-alcohol intermediate before proceeding to acetylation.

-

Limit: NMT 0.5% in reaction mixture before workup.

-

Purification (Downstream)

-

pH Wash: The impurity is basic (amine). An acidic wash (dilute HCl) during the organic workup of the intermediate can selectively remove the unreacted amino-alcohol into the aqueous phase, leaving the neutral oxazolidinone in the organic phase.

-

Crystallization: Recrystallization of Linezolid from Ethyl Acetate/Heptane effectively rejects the polar amino-alcohol.

Formulation Stability

-

Moisture Protection: Use high-barrier packaging (Alu-Alu blister) to prevent hydrolytic ring opening.

-

Excipient Compatibility: Avoid alkaline excipients (e.g., Magnesium Stearate with high basicity) which catalyze carbamate hydrolysis.

References

-

National Center for Advancing Translational Sciences (NCATS). Linezolid Descarbonyl N-Desacetyl Impurity Structure and Data. Inxight Drugs.[1][9] Available at: [Link]

-

PubChem. Desacetyl-N,O-descarbonyl Linezolid (Compound CID 10563901).[10] National Library of Medicine. Available at: [Link]

-

International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). ICH Guidelines. Available at: [Link]

Sources

- 1. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Linezolid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Linezolid IMpurity D HCl | 1391068-25-9 [chemicalbook.com]

- 6. anaxlab.com [anaxlab.com]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. rjlbpcs.com [rjlbpcs.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Desacetyl-N,O-descarbonyl Linezolid | C13H20FN3O2 | CID 10563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Disposition of Linezolid: A Study of Metabolism and Chemical Transformation

Prepared by: Gemini, Senior Application Scientist

Executive Summary

Linezolid, the first clinically approved oxazolidinone antibiotic, remains a critical therapeutic option for treating infections caused by multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2] Understanding its biotransformation is paramount for predicting drug-drug interactions, elucidating potential toxicity mechanisms, and informing clinical use. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the in vitro disposition of Linezolid.

The narrative of Linezolid's metabolism is complex. While early studies suggested its biotransformation occurs independently of the cytochrome P450 (CYP) system, more recent, definitive research has identified specific, less common CYPs—notably CYP2J2 and CYP4F2—as key catalysts in the oxidative metabolism of its morpholine ring.[3][4][5] This oxidation leads to its two principal, inactive metabolites, PNU-142586 and PNU-142300.[6][7] Furthermore, Linezolid is a known weak, reversible inhibitor of monoamine oxidase (MAO), a property with significant clinical implications for drug interactions.[2][8]

This guide addresses a specific query regarding the formation of Desacetyl-N,O-descarbonyl Linezolid. Our review of the authoritative literature indicates that this compound is not a product of enzymatic metabolism but rather a result of chemical hydrolysis.[9] This distinction is critical for the accurate design and interpretation of in vitro studies. Consequently, this document presents a multi-faceted experimental approach designed to concurrently evaluate enzymatic metabolism and non-enzymatic degradation, ensuring a robust and scientifically valid characterization of Linezolid's in vitro fate.

We provide detailed, field-proven protocols for assessing Linezolid's stability in human liver microsomes (HLM), investigating its interaction with recombinant monoamine oxidase A (MAO-A), and evaluating its chemical stability in a cell-free buffer system. These self-validating protocols, coupled with state-of-the-art bioanalytical techniques using LC-MS/MS, empower researchers to differentiate between true metabolites and chemical degradants, a crucial step in any drug development program.

Introduction to Linezolid

Chemical Structure and Therapeutic Class

Linezolid ((S)-N-({3-[3-fluoro-4-(morpholin-4-yl)phenyl]-2-oxo-1,3-oxazolidin-5-yl}methyl)acetamide) is a synthetic antibiotic and the first member of the oxazolidinone class.[1][10] Its unique structure, featuring an oxazolidinone ring, is central to its novel mechanism of action.[11]

Mechanism of Action

Unlike many other antibiotic classes that target cell wall synthesis or DNA replication, Linezolid inhibits the initiation phase of bacterial protein synthesis.[12] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S initiation complex, which is an essential step for bacterial translation and reproduction.[2][10] This distinct mechanism makes it effective against bacteria that have developed resistance to other protein synthesis inhibitors.

Clinical Significance

Linezolid is a vital tool in modern medicine for combating severe infections caused by resistant Gram-positive pathogens. Its primary indications include skin and soft tissue infections, pneumonia, and infections caused by VRE and MRSA.[2] With nearly 100% oral bioavailability, it facilitates a convenient transition from intravenous to oral therapy.[13]

Overview of Linezolid Biotransformation

The biotransformation of Linezolid primarily involves chemical modification of its morpholine ring, which is a key determinant of its clearance.

The Major Metabolic Pathways: Morpholine Ring Oxidation

The principal metabolic route for Linezolid is the oxidation of the morpholine moiety, which leads to the formation of two major, microbiologically inactive metabolites.[1]

-

PNU-142586 (Metabolite B): An aminoethoxyacetic acid derivative, this is the most abundant metabolite, accounting for approximately 40-45% of an administered dose found in urine.[1][2]

-

PNU-142300 (Metabolite A): A hydroxyethyl glycine derivative, this is the second major metabolite, representing about 10% of the dose excreted in urine.[2][6]

It has been suggested that the accumulation of these metabolites in patients with renal insufficiency may be linked to adverse effects such as thrombocytopenia, making the study of their formation and clearance clinically relevant.[7]

Caption: Metabolic and Degradation Pathways of Linezolid.

The Enzymology of Linezolid Metabolism

While long considered to be metabolized via non-CYP pathways, recent investigations have provided compelling evidence that the oxidative clearance of Linezolid is primarily catalyzed by CYP2J2 and CYP4F2.[3][4][5] These enzymes, which are not typically associated with the metabolism of a majority of drugs, are responsible for the 2-hydroxylation and de-ethyleneation of Linezolid's morpholine ring.[4][5] The intrinsic clearance in pooled human liver microsomes is low, consistent with its in vivo clearance in humans.[3][4] This finding explains the low potential for Linezolid to be a victim of drug-drug interactions involving common CYP inhibitors (e.g., inhibitors of CYP3A4 or CYP2D6).

A critical pharmacological feature of Linezolid is its function as a weak, reversible, non-selective inhibitor of monoamine oxidase.[2][14] MAO is a key enzyme in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[8] This inhibitory action is the basis for potential serious drug interactions with serotonergic and adrenergic agents, which can lead to serotonin syndrome or hypertensive crises.[8][13]

Desacetyl-N,O-descarbonyl Linezolid: A Product of Hydrolysis

A thorough review of the scientific literature reveals that Desacetyl-N,O-descarbonyl Linezolid is a known impurity and degradant of Linezolid, not a product of enzymatic metabolism.[15][16][17]

Chemical Identity

The chemical name for this compound is (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol.[16] It is formed by the cleavage of both the N-acetyl group and the carbonyl group of the oxazolidinone ring.

Evidence for Chemical Degradation

Studies on the synthesis of Linezolid degradation products demonstrate that this compound can be formed through the selective hydrolysis of the ester and amide bonds of the parent drug using chemical reagents like lithium hydroxide (LiOH).[9] This chemical lability suggests that its presence in an in vitro system is likely due to the instability of the parent molecule under specific experimental conditions (e.g., pH, temperature, buffer composition) rather than catalysis by a drug-metabolizing enzyme.

Relevance in In Vitro Systems

Technical Guide: Designing an In Vitro Study for Linezolid Disposition

The following section provides a logical and robust framework for characterizing the in vitro fate of Linezolid. The experimental design is structured to provide clear, interpretable data on both enzymatic metabolism and chemical degradation.

Guiding Principles & Experimental Design

The core principle is to use parallel incubations to isolate different potential transformation pathways. The causality behind this choice is to create a self-validating system where each experiment serves as a control for the others.

-

Human Liver Microsomes (+/- NADPH): This is the gold standard for investigating Phase I metabolism.[18] The cofactor NADPH is essential for CYP450 activity.[19] By comparing results in the presence and absence of NADPH, one can definitively identify CYP-mediated metabolism. Any loss of Linezolid in the absence of NADPH points towards non-CYP enzymatic activity (e.g., esterases) or chemical degradation.

-

Recombinant Human MAO-A: To specifically probe the interaction of Linezolid with MAO, using a purified, recombinant enzyme system is the most direct approach.[20]

-

Buffer-Only Incubation: This is the critical control for chemical stability. Incubating Linezolid in the complete assay buffer at 37°C without any biological matrix will quantify the rate of non-enzymatic degradation under the exact conditions of the metabolism assays.

Caption: Experimental workflow for Linezolid in vitro disposition analysis.

Protocol 1: Assessing Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the rate of Linezolid metabolism by Phase I enzymes and assess its overall stability in a complex biological matrix.

Materials:

-

Pooled Human Liver Microsomes (HLM), commercial source

-

Linezolid stock solution (e.g., 10 mM in DMSO)

-

0.5 M Potassium Phosphate Buffer, pH 7.4

-

NADPH Regenerating System (e.g., containing glucose-6-phosphate and G6P-dehydrogenase) or NADPH stock solution

-

Internal Standard (IS) solution (e.g., Linezolid-d3)

-

Ice-cold Acetonitrile (ACN) for quenching

-

Purified water

Step-by-Step Methodology:

-

Prepare Master Mix: On ice, prepare two master mixes in sufficient volume for all time points and replicates.

-

+NADPH Mix: Phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and NADPH regenerating system.

-

-NADPH Mix: Phosphate buffer and HLM.

-

-

Pre-incubation: Aliquot the master mixes into reaction tubes. Pre-incubate at 37°C for 5 minutes to equilibrate the temperature.

-

Initiate Reaction: Add Linezolid to each tube to initiate the reaction (final concentration typically 1-10 µM). Ensure the final DMSO concentration is <0.2%.[18] Vortex gently.

-

Incubation: Incubate at 37°C in a shaking water bath.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard. The "0 min" sample is prepared by adding the quenching solution before adding the drug.

-

Sample Processing: Vortex all samples vigorously. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

Protocol 2: Investigating the Role of Monoamine Oxidase A (MAO-A)

Objective: To specifically assess if Linezolid is a substrate or inhibitor of MAO-A. The following focuses on its potential as a substrate.

Materials:

-

Recombinant human MAO-A (expressed in Sf9 cells), commercial source[20]

-

Linezolid stock solution

-

Potassium Phosphate Buffer, pH 7.4 (typically 90-100 mM)[20]

-

Internal Standard (IS) solution

-

Ice-cold Acetonitrile (ACN)

Step-by-Step Methodology:

-

Prepare Reagents: Thaw recombinant MAO-A on ice. Prepare dilutions of the enzyme and Linezolid in the assay buffer.

-

Reaction Setup: In reaction tubes on ice, combine the assay buffer and the desired amount of MAO-A enzyme.

-

Pre-incubation: Pre-warm the tubes at 37°C for 5 minutes.

-

Initiate Reaction: Add Linezolid to start the reaction and incubate at 37°C.[20]

-

Time Points and Quenching: Follow the same time point and quenching procedure as described in Protocol 1 (Section 5.2).

-

Sample Processing & Analysis: Process samples as described in Protocol 1 for LC-MS/MS analysis.

Protocol 3: Evaluating Non-Enzymatic Degradation (Chemical Stability)

Objective: To quantify the rate of Linezolid degradation in the assay buffer in the absence of any enzymes.

Step-by-Step Methodology:

-

Reaction Setup: Prepare reaction tubes containing only the complete assay buffer (including any components of the NADPH system except the enzymes) that was used in Protocol 1.

-

Initiate Reaction: Add Linezolid to the buffer to the same final concentration used in the enzymatic assays.

-

Incubation, Time Points, and Quenching: Follow the exact same incubation and time point quenching procedure as described in Protocol 1 (Section 5.2).

-

Sample Processing & Analysis: Process samples as described in Protocol 1 for LC-MS/MS analysis. The results from this experiment are the baseline for chemical stability.

Bioanalytical Methodology: LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for the sensitive and specific quantification of Linezolid and its metabolites/degradants.[21][22]

Sample Preparation

The protein precipitation ("crash") method described in the protocols, using cold acetonitrile, is a simple, fast, and effective technique for preparing in vitro metabolism samples for analysis.[21][23]

Example LC-MS/MS Conditions

The following table provides a starting point for method development. Parameters must be optimized for the specific instrumentation used.

| Parameter | Recommended Setting | Rationale |

| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, <3 µm) | Provides good retention and separation for compounds of this polarity.[21][22] |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidified mobile phase promotes positive ionization.[22] |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography.[22] |

| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical UPLC/HPLC systems. |

| Gradient | Start at low %B, ramp to high %B, re-equilibrate | Elutes compounds based on hydrophobicity. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Linezolid and its derivatives contain basic nitrogen atoms that readily protonate.[22][24] |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.[21][23] |

Table 1: Example MRM Transitions for Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Linezolid | 338.0 | 296.0 | [21][23] |

| PNU-142300 | 370.0 | 328.0 | [21][23] |

| Desacetyl-N,O-descarbonyl Linezolid | 269.3 | Optimize | [16] |

| Linezolid-d3 (IS) | 341.2 | 298.2 | [24] |

| Note: The product ion for Desacetyl-N,O-descarbonyl Linezolid should be determined empirically by infusing a reference standard. |

Data Interpretation & Reporting

Calculating Metabolic Stability

The primary output is the percentage of Linezolid remaining at each time point relative to the 0-minute sample. This data can be used to calculate key stability parameters.

-

Half-Life (t½): Calculated from the slope (k) of the natural log of the percent remaining vs. time plot (t½ = 0.693 / k).

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver (CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)).[25]

Identifying Metabolites vs. Degradants

Table 2: Interpreting Hypothetical Outcomes

| Experimental Condition | % Linezolid Remaining (at 60 min) | Formation of PNU-142300? | Formation of Desacetyl-N,O-descarbonyl? | Interpretation |

| HLM + NADPH | 50% | Yes | Yes | Significant NADPH-dependent (CYP) metabolism is occurring. The observed degradant is likely a combination of chemical and enzymatic effects. |

| HLM - NADPH | 85% | No | Yes | Minimal non-CYP metabolism. Degradant formation is likely due to chemical instability in the matrix. |

| Buffer Only | 88% | No | Yes | The rate of degradation in buffer is similar to the -NADPH condition, confirming that Desacetyl-N,O-descarbonyl Linezolid is a product of chemical hydrolysis, not enzymatic metabolism. |

Conclusion

The in vitro investigation of Linezolid requires a nuanced and scientifically rigorous approach. While the primary metabolic pathway involves the oxidation of the morpholine ring to form PNU-142586 and PNU-142300, a process now understood to be mediated by CYP2J2 and CYP4F2, it is crucial to account for the compound's potential for chemical degradation.[3][4] The formation of Desacetyl-N,O-descarbonyl Linezolid serves as a prime example of a chemical transformation that can be mistaken for metabolism if improper controls are not included.[9]

By employing a parallel experimental design that simultaneously assesses metabolism in liver microsomes, interactions with specific enzymes like MAO, and baseline chemical stability in buffer, researchers can generate unambiguous data. This guide provides the foundational protocols and interpretive framework to confidently characterize the in vitro disposition of Linezolid, ensuring data integrity and supporting the continued safe and effective use of this important antibiotic.

References

-

Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism is Catalyzed by CYP2J2, CYP4F2 and CYP1B1. Drug Metabolism and Disposition. [Link]

-

Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. Drug Metabolism and Disposition, 50(4), 426-433. [Link]

-

Wikipedia. (2024). Linezolid. [Link]

-

Wienkers, L.C., & Hauer, M.J. (2022). Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1. PubMed. [Link]

-

Shah, P., & Toney, J.H. (2024). Linezolid. StatPearls [Internet]. [Link]

-

National Center for Biotechnology Information. (n.d.). Linezolid. PubChem Compound Summary for CID 441401. [Link]

-

Slain, D. (2002). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician, 65(4), 641-642. [Link]

-

Sandson, N.B. (2016). Do Not Forget that Linezolid is a Monoamine Oxidase Inhibitor (MAOI) as Well as an Antibiotic. Anesthesia Key. [Link]

-

Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. Frontiers in Pharmacology, 12, 664917. [Link]

-

Gatti, M., et al. (2021). Drug-drug interactions and safety of linezolid, tedizolid, and other oxazolidinones. Expert Opinion on Drug Metabolism & Toxicology. [Link]

-

Li, J., et al. (2021). A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency. PMC. [Link]

-

Slatter, J.G., et al. (2001). Investigations on in vitro metabolites of linezolid in various species. ResearchGate. [Link]

-

Souza, C.A., et al. (2020). Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum. Journal of Pharmaceutical and Biomedical Analysis, 181, 112968. [Link]

-

Chowdhury, G., & Gauthier, J. (2017). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. Methods in Molecular Biology, 1645, 163-184. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 4(2), 102175. [Link]

-

Gajula, S.N.R., et al. (2021). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. [Link]

-

University of Bristol. (2005). Linezolid - Molecule of the Month. [Link]

-

MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

-

Niwa, T., et al. (2022). Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma. Journal of Health Science, 68(2), 125-131. [Link]

-

Patsnap. (2023). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

-

Roy, A., et al. (2023). Qualification of Human Liver Microsomes for Antibacterial Activity Screening of Drug Metabolites. MDPI. [Link]

-

Marques, C., et al. (2023). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. ResearchGate. [Link]

-

Krishgen Biosystems. (2022). RECOMBINANT HUMAN MONOAMINE OXIDASE (MAO) ENZYMES. [Link]

-

Al-Majed, A.A., et al. (2003). Determination of linezolid in human plasma by LC-MS-MS. Analyst, 128(10), 1219-1224. [Link]

-

Suzuki, T., et al. (2019). Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events. Chemical and Pharmaceutical Bulletin, 67(11), 1242-1246. [Link]

-

National Center for Biotechnology Information. (n.d.). Desacetyl-N,O-descarbonyl Linezolid. PubChem Compound Summary for CID 10563901. [Link]

-

Allmpus. (n.d.). Linezolid Descarbonyl N-Desacetyl Impurity. [Link]

-

Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. [Link]

-

Li, Z., et al. (2012). Synthesis of Major Degradation Products of the Injection of Linezolid. Chinese Journal of Organic Chemistry, 32(7), 1329-1333. [Link]

-

Shinabarger, D.L., et al. (1997). Mechanism of action of oxazolidinones: Effects of linezolid and eperezolid on translation reactions. Antimicrobial Agents and Chemotherapy, 41(10), 2132-2136. [Link]

Sources

- 1. Linezolid - Wikipedia [en.wikipedia.org]

- 2. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Linezolid Metabolism Is Catalyzed by Cytochrome P450 2J2, 4F2, and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Linezolid Metabolites PNU-142300 and PNU-142586 toward the Exploration of Metabolite-Related Events - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Do Not Forget that Linezolid is a Monoamine Oxidase Inhibitor (MAOI) as Well as an Antibiotic | Anesthesia Key [aneskey.com]

- 9. Synthesis of Major Degradation Products of the Injection of Linezolid [sioc-journal.cn]

- 10. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Linezolid Descarbonyl N-Desacetyl N-Acetyl Impurity | CAS No- 1391068-25-9 [chemicea.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]

- 15. Desacetyl-N,O-descarbonyl Linezolid | C13H20FN3O2 | CID 10563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. allmpus.com [allmpus.com]

- 17. Linezolid Descarbonyl N-Desacetyl Impurity - SRIRAMCHEM [sriramchem.com]

- 18. researchgate.net [researchgate.net]

- 19. mttlab.eu [mttlab.eu]

- 20. krishgenbiosystems.com [krishgenbiosystems.com]

- 21. Frontiers | A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency [frontiersin.org]

- 22. Development of a sensitive LC-MS/MS method for quantification of linezolid and its primary metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

- 25. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

Methodological & Application

Application Note: Analytical Strategies for Desacetyl-N,O-descarbonyl Linezolid

This Application Note is designed for analytical chemists and pharmaceutical scientists involved in the impurity profiling of Linezolid. It addresses the specific challenges of detecting Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3), a polar, early-eluting impurity derived from ring-opening or intermediate synthesis stages.

Introduction & Chemical Context

Desacetyl-N,O-descarbonyl Linezolid (Chemical Name: (2S)-1-amino-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol) is a critical impurity in the Linezolid drug substance.[1][2][3] Unlike lipophilic impurities, this molecule represents the "open-chain" backbone of Linezolid, lacking both the acetyl group and the oxazolidinone carbonyl moiety.

Why This Analyte is Challenging

-

High Polarity: The presence of a free primary amine, a secondary amine, and a hydroxyl group makes this compound highly polar. It tends to elute in the void volume of standard C18 Reverse Phase (RP) methods.

-

Weak UV Chromophore: While it retains the fluorophenyl ring, the loss of the carbonyl conjugation slightly alters its UV absorption profile compared to the parent drug.

-

Origin Duality: It can exist as a Process Impurity (unreacted intermediate before ring closure) or a Degradation Product (hydrolysis of the oxazolidinone ring under basic conditions).

Structural Relationship

The following pathway illustrates the structural relationship between Linezolid and the target analyte.

Figure 1: Structural origin of Desacetyl-N,O-descarbonyl Linezolid via degradation or synthesis.

Analytical Method Development

Due to the analyte's polarity, standard C18 methods often fail to retain it sufficiently (

Protocol A: Ion-Pairing RP-HPLC (QC Routine)

This method is recommended for routine Quality Control (QC) where UV detection is standard. The addition of an ion-pairing agent increases the retention of the protonated amine.

System Suitability Requirement: Resolution (

| Parameter | Specification |

| Column | C18 with Polar Embedding (e.g., Waters Symmetry Shield RP18 or Zorbax SB-C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 3.0) + 5 mM Sodium Hexanesulfonate (Ion-Pair Reagent) |

| Mobile Phase B | Acetonitrile (HPLC Grade) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Detection | UV @ 254 nm (Primary), 210 nm (Secondary) |

| Injection Vol | 10 - 20 µL |

Gradient Program:

-

0-5 min: 5% B (Isocratic hold to retain polar amine)

-

5-25 min: 5%

60% B (Linear ramp) -

25-30 min: 60% B (Wash)

-

30-35 min: 5% B (Re-equilibration)

Technical Insight: The Sodium Hexanesulfonate forms a neutral ion-pair with the positively charged amine of the analyte at pH 3.0, significantly increasing its hydrophobicity and retention time on the C18 column.

Protocol B: LC-MS/MS (Trace Analysis)

For genotoxic impurity screening or trace analysis (<0.05%), Mass Spectrometry is required. Note: Do NOT use non-volatile ion-pairing agents (like hexanesulfonate) in MS.

| Parameter | Specification |

| Column | HSS T3 (High Strength Silica) C18, 100 x 2.1 mm, 1.8 µm (Waters or equivalent) |

| Mobile Phase A | 0.1% Formic Acid in Water (LC-MS Grade) |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Ionization | ESI Positive Mode (+) |

| MRM Transition | 270.2 |

Mechanism: The HSS T3 column is designed to withstand 100% aqueous conditions, allowing the analyte to partition into the stationary phase without phase collapse, even without ion-pairing agents.

Validation Framework (ICH Q2(R1))

To ensure the method is "Self-Validating," the following criteria must be met during setup.

Specificity & Forced Degradation

Perform forced degradation to prove the method separates the analyte from the parent Linezolid and other degradants.[4]

-

Acid Stress: 1N HCl, 60°C, 4 hours.

-

Base Stress: 0.1N NaOH, RT, 1 hour (Expect high conversion to Desacetyl-N,O-descarbonyl Linezolid here).

-

Oxidation: 3%

.

Linearity & Range

Prepare a stock solution of the standard (CAS 333753-72-3) at 0.5 mg/mL in Methanol/Water (50:50).

-

Range: 0.05% to 150% of the specification limit (typically 0.15% relative to API).

-

Acceptance:

.

Sensitivity (LOD/LOQ)

-

LOD: Signal-to-Noise (S/N) ratio of 3:1.

-

LOQ: S/N ratio of 10:1.

-

Target LOQ:

0.03% (w/w) of the API concentration.

Experimental Workflow Diagram

The following diagram outlines the decision process for selecting the correct protocol based on the sample stage.

Figure 2: Decision tree for selecting Protocol A (QC) vs. Protocol B (Trace) based on sensitivity needs.

References & Standards

The following sources validate the existence of the impurity and the foundational methodologies adapted here.

-

National Center for Advancing Translational Sciences (NCATS). Desacetyl-N,O-descarbonyl Linezolid Structure and Identifiers. [Link]

-

PubChem. Compound Summary: Desacetyl-N,O-descarbonyl Linezolid (CID 10563901). [Link][1]

-

European Pharmacopoeia (Ph.[5] Eur.). Linezolid Monograph 2618 (Chromatographic Conditions for Related Substances). [Link]

Sources

- 1. Desacetyl-N,O-descarbonyl Linezolid | C13H20FN3O2 | CID 10563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Linezolid IMpurity D HCl | 1391068-25-9 [chemicalbook.com]

- 3. clearsynth.com [clearsynth.com]

- 4. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]

- 5. synthinkchemicals.com [synthinkchemicals.com]

Application Note: Isolation and Quantification of Desacetyl-N,O-descarbonyl Linezolid from Biological Matrices

Abstract & Scope

This technical guide details the isolation and quantification of Desacetyl-N,O-descarbonyl Linezolid (CAS: 333753-72-3), a critical degradation product and potential metabolite of the oxazolidinone antibiotic Linezolid. Unlike the parent drug, this analyte is characterized by the opening of the oxazolidinone ring and loss of the acetyl side chain, resulting in a polar, basic amino-alcohol structure ((2S)-1-amino-3-[(3-fluoro-4-morpholin-4-ylphenyl)amino]propan-2-ol).

Due to its increased polarity (LogP ~0.7) and basicity compared to Linezolid, standard liquid-liquid extraction (LLE) protocols often yield poor recovery. This protocol establishes a Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow as the gold standard for isolation from plasma, ensuring high recovery and matrix elimination.

Analyte Physicochemical Profile

Understanding the chemistry of the target is the prerequisite for successful extraction.

| Property | Value | Implication for Extraction |

| Common Name | Desacetyl-N,O-descarbonyl Linezolid | Target Analyte |

| CAS Number | 333753-72-3 | Reference Standard ID |

| Molecular Weight | 269.32 g/mol | MS Precursor Ion: ~270.2 [M+H]⁺ |

| Formula | C₁₃H₂₀FN₃O₂ | Nitrogen Rule: Odd mass (M+H is even) |

| LogP | ~0.7 (Predicted) | Highly polar; avoid non-polar LLE solvents (e.g., Hexane). |

| pKa (Base) | ~9.0 - 9.5 (Primary Amine) | Critical: Ionized (+) at pH < 7. Neutral at pH > 11. |

Sample Preparation Protocols

Strategy Selection: Why MCX SPE?

-

Protein Precipitation (PPT): Viable for high-concentration samples but suffers from significant ion suppression (matrix effect) due to the analyte's early elution in Reverse Phase LC.

-

Liquid-Liquid Extraction (LLE): Difficult. The analyte is too polar for standard solvents. High pH extraction into Ethyl Acetate is possible but often co-extracts endogenous interferences.

-

MCX SPE (Recommended): Utilizes the basic amine functionality. The analyte binds to the sorbent via ionic interaction at acidic pH, allowing aggressive washing of neutrals (Linezolid parent) and interferences before elution.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Gold Standard)

Applicability: Human Plasma, Serum, Urine. Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C), 30 mg/1 mL cartridge.

Reagents Preparation:

-

Loading Buffer: 2% Formic Acid in Water (pH ~2.5).

-

Wash Solvent 1: 2% Formic Acid in Water.

-

Wash Solvent 2: 100% Methanol (Removes neutrals/hydrophobics).

-

Elution Solvent: 5% Ammonium Hydroxide in Methanol (pH > 11).

Step-by-Step Workflow:

-

Sample Pre-treatment:

-

Aliquot 200 µL of plasma into a 1.5 mL tube.

-

Add 20 µL of Internal Standard (IS) working solution (e.g., Linezolid-d3 or structural analog).

-

Add 200 µL of Loading Buffer (2% Formic Acid). Vortex for 30s.

-

Mechanism:[1] Acidification protonates the primary amine of the analyte, ensuring it binds to the cation-exchange sites.

-

-

Conditioning:

-

Add 1 mL Methanol to cartridge.

-

Add 1 mL Water .

-

-

Loading:

-

Load the pre-treated sample (~420 µL) onto the cartridge at a slow flow rate (1 mL/min).

-

-

Washing (Critical for Purity):

-

Wash 1: Add 1 mL 2% Formic Acid . (Removes proteins and salts; Analyte stays bound ionically).

-

Wash 2: Add 1 mL 100% Methanol . (Removes neutral lipids and the parent drug Linezolid if it interferes; Analyte stays bound ionically).

-

-

Elution:

-

Add 2 x 250 µL of Elution Solvent (5% NH₄OH in MeOH).

-

Mechanism:[1] High pH deprotonates the analyte (neutralizes the charge), breaking the ionic bond and releasing it into the organic solvent.

-

-

Reconstitution:

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 100 µL of Mobile Phase A/B (90:10).

-

Protocol B: Protein Precipitation (High Throughput / Screening)

Applicability: High-concentration samples (>50 ng/mL) where sensitivity is less critical.

-

Aliquot 50 µL Plasma.

-

Add 150 µL Acetonitrile (containing IS).

-

Vortex vigorously (2 min) to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 min at 4°C.

-

Transfer supernatant to a clean vial.

-

Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to improve peak shape on C18 columns.

LC-MS/MS Method Parameters

Chromatographic Conditions

Given the polarity of the analyte, a standard C18 column may show poor retention (eluting in the void volume). A Polar-Embedded C18 or Fluoro-Phenyl phase is recommended to increase retention of the amine.

-

Column: Waters XBridge BEH Phenyl-Hexyl or Phenomenex Luna Omega Polar C18 (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water (Proton source).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.[2]

-

Injection Volume: 2-5 µL.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.00 | 5 | Initial Hold (Trapping) |

| 0.50 | 5 | Start Gradient |

| 3.00 | 90 | Elution of Parent/Lipids |

| 3.50 | 90 | Wash |

| 3.60 | 5 | Re-equilibration |

| 5.00 | 5 | End of Run |

Mass Spectrometry (MRM) Settings

-

Ionization: Electrospray Ionization (ESI), Positive Mode.[3][4]

-

Source Temp: 500°C.

-

Capillary Voltage: 3.0 kV.

MRM Transitions (Must be experimentally optimized):

| Analyte | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Origin |

|---|---|---|---|---|---|

| Desacetyl-N,O-descarbonyl Linezolid | 270.2 | 150.1 | 25 | 22 | Morpholine frag. |

| Quantifier | 270.2 | 252.2 | 25 | 15 | Loss of H₂O |

| Linezolid (Parent) | 338.1 | 296.1 | 30 | 20 | Ref. |

| Internal Standard (Linezolid-d3) | 341.1 | 299.1 | 30 | 20 | Ref. |

Workflow Visualization

Caption: Optimized MCX SPE workflow leveraging pH switching to isolate the basic impurity from neutral interferences.

Validation Criteria (FDA/EMA Alignment)

To ensure this protocol meets regulatory standards (e.g., FDA Bioanalytical Method Validation Guidance), the following parameters must be verified:

-

Selectivity: Analyze 6 blank plasma lots. No interference >20% of the LLOQ at the retention time of the analyte (Desacetyl-N,O-descarbonyl Linezolid).

-

Recovery: Compare the peak area of extracted samples (Low, Mid, High QC) against post-extraction spiked blanks.

-

Target: >80% recovery is expected with MCX.

-

Note: If recovery is low, ensure the elution solvent pH is >11.0.

-

-

Matrix Effect: Calculate the Matrix Factor (MF).

-

Acceptance: CV of IS-normalized MF should be <15%.

-

-

Stability:

-

Bench-top: The open-ring amine may be sensitive to oxidation. Keep samples at 4°C and shield from light.

-

Freeze-Thaw: Validate for 3 cycles at -20°C or -70°C.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 10563901, Desacetyl-N,O-descarbonyl Linezolid. Available at: [Link]

-

U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry (2018). Available at: [Link]

Sources

- 1. Linezolid-A Review of Analytical Methods in Pharmaceuticals and Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel UPLC-MS/MS Assay for the Measurement of Linezolid and its Metabolite PNU-142300 in Human Serum and its Application to Patients With Renal Insufficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Development of a Method of Liquid Chromatography Coupled with Tandem Mass Spectrometry for Simultaneous Determination of Linezolid and Tedizolid in Human Plasma [jstage.jst.go.jp]

Application Note: Profiling of Desacetyl-N,O-descarbonyl Linezolid in Pharmaceutical Quality Control

Introduction: The Critical Role of Impurity Profiling for Linezolid

Linezolid is a synthetic antibiotic belonging to the oxazolidinone class, a crucial therapeutic option for treating infections caused by multi-drug resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE)[1]. Its mechanism of action involves the inhibition of bacterial protein synthesis at an early stage, which is distinct from many other antibiotic classes[2][3]. The safety and efficacy of any pharmaceutical product are intrinsically linked to its purity. Unwanted chemical substances, known as impurities, can arise during the synthesis, purification, and storage of the active pharmaceutical ingredient (API) or the final drug product[2]. These impurities, even at trace levels, can potentially impact the drug's stability, efficacy, and, most importantly, patient safety.

Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control over drug impurities[4][5]. This necessitates the development of robust, validated analytical methods for the identification, quantification, and control of all potential impurities. This application note focuses on Desacetyl-N,O-descarbonyl Linezolid , a known potential process-related impurity and degradation product of Linezolid, providing a comprehensive guide for its analysis in a quality control setting.

Understanding the Impurity: Desacetyl-N,O-descarbonyl Linezolid

A thorough understanding of the impurity's chemical properties is fundamental to developing a selective and sensitive analytical method.

Chemical Structure and Properties

Desacetyl-N,O-descarbonyl Linezolid represents a significant structural modification from the parent Linezolid molecule. It is formed by the hydrolysis and removal of both the N-acetyl group and the carbonyl group of the oxazolidinone ring.

| Property | Value | Source |

| IUPAC Name | (2S)-1-amino-3-(3-fluoro-4-morpholin-4-ylanilino)propan-2-ol | [6] |

| Molecular Formula | C₁₃H₂₀FN₃O₂ | [6][7] |

| Molecular Weight | 269.32 g/mol | [6][7] |

| CAS Number | 333753-72-3 | [8] |

The presence of primary and secondary amine functionalities, along with a hydroxyl group, makes this molecule more polar than Linezolid, a key consideration for chromatographic separation.

Origins of the Impurity

Desacetyl-N,O-descarbonyl Linezolid can be classified as both a process-related impurity and a degradation product.

-

Process-Related: It can be an intermediate or a byproduct in certain synthetic routes of Linezolid if the formation of the oxazolidinone ring and subsequent acetylation are incomplete or if side reactions occur[3][4].

-

Degradation Product: Linezolid is susceptible to hydrolysis under both acidic and alkaline conditions.[3] Harsh conditions can lead to the opening of the oxazolidinone ring and cleavage of the acetyl group, resulting in the formation of this impurity[3].

Understanding these formation pathways is crucial for designing forced degradation studies to demonstrate the stability-indicating nature of the analytical method.

Analytical Strategy and Workflow

The primary technique for separating and quantifying impurities in pharmaceutical products is High-Performance Liquid Chromatography (HPLC), often coupled with UV detection.[9][10] This is due to its high resolution, sensitivity, and robustness. For structural confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice.

The overall workflow for profiling Desacetyl-N,O-descarbonyl Linezolid is a systematic process ensuring accurate and reliable results.

Caption: Workflow for impurity profiling of Desacetyl-N,O-descarbonyl Linezolid.

Protocol: Quantification by Stability-Indicating HPLC-UV

This protocol describes a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of Desacetyl-N,O-descarbonyl Linezolid in Linezolid drug substance.

Principle

The method utilizes a C18 stationary phase and a gradient mobile phase to achieve separation of Linezolid from its potential impurities, including the more polar Desacetyl-N,O-descarbonyl Linezolid. Detection is performed using a UV detector at a wavelength where both the API and the impurity have adequate absorbance. Quantification is achieved by comparing the peak area of the impurity in the sample to that of a certified reference standard.

Materials and Reagents

-

Reference Standards: Linezolid CRS, Desacetyl-N,O-descarbonyl Linezolid CRS

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)

-

Buffers: Potassium Dihydrogen Orthophosphate (AR Grade)

-

Water: HPLC Grade or Milli-Q

-

Acid/Base: Orthophosphoric acid (for pH adjustment)

Instrumentation and Chromatographic Conditions

| Parameter | Recommended Condition | Rationale |

| Instrument | HPLC or UPLC system with UV/PDA Detector | Standard for pharmaceutical analysis, PDA allows for peak purity assessment.[11] |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS) | Provides good retention and separation for moderately polar compounds.[12] |

| Mobile Phase A | 0.02M Potassium Phosphate Buffer (pH adjusted to 3.0 with H₃PO₄) | Buffered aqueous phase to control ionization and ensure reproducible retention times. |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) | Organic modifier to elute compounds from the C18 column. |

| Gradient Program | Time (min) | %A |

| 0 | 75 | |

| 30 | 20 | |

| 35 | 20 | |

| 36 | 75 | |

| 45 | 75 | |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.[12] |

| Column Temp. | 30°C | Controls retention time variability and improves peak shape.[12] |

| Detection | UV at 254 nm | Wavelength at which Linezolid and related substances exhibit strong absorbance.[9][12] |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Diluent | Water:Acetonitrile (60:40, v/v) | Ensures sample components are fully dissolved and compatible with the mobile phase.[13] |

Preparation of Solutions

-

Standard Stock Solution (Desacetyl-N,O-descarbonyl Linezolid): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This yields a concentration of approximately 100 µg/mL.

-

Spiked Standard Solution (for SST): Prepare a solution containing a known concentration of Linezolid (~1000 µg/mL) and a small, known concentration of Desacetyl-N,O-descarbonyl Linezolid (e.g., at the specification limit, ~1.5 µg/mL).

-

Sample Solution (Linezolid API): Accurately weigh ~100 mg of the Linezolid API into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent to obtain a final concentration of approximately 1000 µg/mL.[12]

Step-by-Step Procedure

-

Equilibrate the HPLC system with the initial mobile phase composition (75% A, 25% B) for at least 30 minutes or until a stable baseline is achieved.

-

Perform a blank injection (Diluent) to ensure no interfering peaks are present.

-

Inject the Spiked Standard Solution (SST) and verify that the system suitability parameters are met.

-

Inject the Standard Stock Solution to determine the response factor for the impurity.

-

Inject the Sample Solution in duplicate.

-

After the analytical run, wash the column with a high percentage of organic solvent (e.g., 90% Acetonitrile) to remove any strongly retained components.

System Suitability Tests (SST)

To ensure the validity of the analytical results, the following parameters must be checked using the Spiked Standard Solution before sample analysis begins.

| Parameter | Acceptance Criteria | Purpose |

| Resolution | ≥ 2.0 between Linezolid and Desacetyl-N,O-descarbonyl Linezolid peaks | Ensures baseline separation and accurate integration of the impurity peak. |

| Tailing Factor | ≤ 2.0 for both Linezolid and impurity peaks | Indicates good peak symmetry and column performance. |

| %RSD of Peak Areas | ≤ 5.0% for 5 replicate injections of the impurity standard | Demonstrates the precision of the injection and detection system. |

Calculation and Reporting

The amount of Desacetyl-N,O-descarbonyl Linezolid in the sample is calculated as a percentage using the following formula:

% Impurity = (Area_Imp_Sample / Area_Std) * (Conc_Std / Conc_Sample) * 100

Where:

-

Area_Imp_Sample is the peak area of Desacetyl-N,O-descarbonyl Linezolid in the sample chromatogram.

-

Area_Std is the peak area of Desacetyl-N,O-descarbonyl Linezolid in the standard chromatogram.

-

Conc_Std is the concentration of the standard solution (in mg/mL).

-

Conc_Sample is the concentration of the Linezolid sample solution (in mg/mL).

Results should be reported according to the ICH Q3A(R2) guideline, which specifies thresholds for reporting, identification, and qualification of impurities.[5]

Data Interpretation and Regulatory Context

The identification of Desacetyl-N,O-descarbonyl Linezolid is initially based on its relative retention time (RRT) compared to the Linezolid peak. Final confirmation should be done by co-injecting the sample with the reference standard or by using a mass-selective detector (LC-MS).

According to ICH guidelines, any impurity exceeding the identification threshold (typically 0.10% for a maximum daily dose of ≤ 2g) must be structurally characterized.[4][5] The acceptance criteria (specification limits) for any given impurity must be justified based on safety data.[5][14] Levels of impurities in the final drug product must be controlled to ensure they do not exceed these qualified safety limits.[15][16]

Conclusion

The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing. Desacetyl-N,O-descarbonyl Linezolid is a critical impurity to monitor in Linezolid production and stability studies. The HPLC method detailed in this note provides a robust, specific, and reliable protocol for its quantification. By implementing this method within a cGMP framework, researchers and drug development professionals can ensure the quality, safety, and efficacy of Linezolid products, meeting the stringent requirements of global regulatory agencies.

References

-

Daicel Pharma. Linezolid Impurities Manufacturers & Suppliers. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 10563901, Desacetyl-N,O-descarbonyl Linezolid. [Link]

-

P, S., & al, et. (2015). SYNTHESIS AND CHARACTERIZATION OF DEGRADATION IMPURITIES OF AN ANTIBIOTIC DRUG: LINEZOLID. Indo American Journal of Pharmaceutical Research. [Link]

-

LGC. Linezolid impurities: An overview. [Link]

-

International Journal of Trend in Scientific Research and Development. Overview on Development and Validation of Analytical and Bioanalytical Methods for the Estimation of Linezolid in Bulk and Pharm. [Link]

- Google Patents.

-

Scholars Middle East Publishers. Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. [Link]

-

Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Global Substance Registration System. DESACETYL-N,O-DESCARBONYL LINEZOLID. [Link]

-

Singh, S., et al. (2002). Isolation and characterization of process-related impurities in linezolid. PubMed. [Link]

-

INESSS. linezolid assay using high performance liquid chromatograpy (hplc-dad). Canada's Drug Agency. [Link]

-

Inxight Drugs. N-Desacetyl-N,O-descarbonyl O-Acetyl Linezolid. [Link]

-

Swoboda, S., et al. (2007). A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies. PubMed. [Link]

-

ResearchGate. Overview of analytical methods for the estimation of linezolid. [Link]

-

SynThink. Linezolid Impurities EP – USP Related Compounds. [Link]

-

ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

-

USP-NF. ⟨1086⟩ IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

-

ICH. (2022). Guideline for Elemental Impurities Q3D(R2). [Link]

-

A3P. Elemental Impurities in Drug Products. [Link]

Sources

- 1. synthinkchemicals.com [synthinkchemicals.com]

- 2. Linezolid Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. rjlbpcs.com [rjlbpcs.com]

- 5. database.ich.org [database.ich.org]

- 6. Desacetyl-N,O-descarbonyl Linezolid | C13H20FN3O2 | CID 10563901 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. synthinkchemicals.com [synthinkchemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. A simple isocratic HPLC assay to determine linezolid concentrations in different biomatrices for in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cda-amc.ca [cda-amc.ca]

- 12. saudijournals.com [saudijournals.com]

- 13. WO2013024398A2 - An improved method for the quantitative determination of linezolid - Google Patents [patents.google.com]

- 14. uspnf.com [uspnf.com]

- 15. database.ich.org [database.ich.org]

- 16. a3p.org [a3p.org]

Application Note: NMR-Based Structural Elucidation of Desacetyl-N,O-descarbonyl Linezolid

Executive Summary

This Application Note provides a comprehensive methodology for the structural elucidation of Desacetyl-N,O-descarbonyl Linezolid (also known as Linezolid Impurity 60 or TR28YVA478). This compound represents the ultimate hydrolysis product of Linezolid, resulting from the degradation of both the oxazolidinone ring (loss of carbonyl) and the acetamide side chain (deacetylation).

Accurate identification of this impurity is critical for stability-indicating assays in drug development. This guide outlines a self-validating NMR workflow using 1D (

Chemical Context & Degradation Pathway

To interpret the NMR data correctly, one must understand the structural causality. Linezolid (

The target molecule, Desacetyl-N,O-descarbonyl Linezolid (

-

Ring Opening/Decarboxylation: Hydrolysis of the oxazolidinone ring leads to the loss of

(the "descarbonyl" event), resulting in a secondary amine (aniline type) and a secondary alcohol. -

Deacetylation: Hydrolysis of the acetamide side chain removes the acetyl group, yielding a primary amine.

Structural Comparison:

| Feature | Linezolid (Parent) | Desacetyl-N,O-descarbonyl Linezolid (Target) |

| Formula | ||

| MW | 337.35 g/mol | 269.32 g/mol |

| Carbonyls | 2 (Ring C=O, Amide C=O) | 0 (Complete loss of carbonyls) |

| Methyls | 1 (Acetyl | 0 |

| Nitrogens | Amide, Carbamate, Morpholine | Primary Amine, Aniline, Morpholine |

Visualization: Degradation Logic

Figure 1: Degradation pathway leading to the target impurity.[1] The transformation involves the loss of two carbonyl units and a methyl group, which are distinct NMR markers.

Experimental Protocol

Sample Preparation

The polarity of the target impurity (containing free

-

Solvent: DMSO-

(99.9% D) is the standard.-

Why: It ensures solubility of the polar amino-alcohol chain and often allows observation of exchangeable protons (

,

-

-

Concentration: 10–15 mg of sample in 0.6 mL solvent.

-

Tube: 5 mm high-precision NMR tube.

Instrument Parameters

Acquisition should be performed on an NMR spectrometer with a field strength of at least 400 MHz (500 MHz+ recommended for resolving the morpholine ring protons).

| Experiment | Pulse Sequence | Scans (NS) | Relaxation Delay (D1) | Rationale |

| zg30 | 16 | 1.0 s | Standard proton inventory. | |

| zgpg30 | 1024+ | 2.0 s | Verify absence of carbonyls (150-180 ppm). | |

| DEPT-135 | dept135 | 256 | 2.0 s | Distinguish |

| COSY | cosygpppqf | 8 | 1.5 s | Establish H-H connectivity in the propyl chain. |

| HSQC | hsqcetgp | 8 | 1.5 s | 1-bond C-H correlation (assignment of protonated carbons). |

| HMBC | hmbcgplpndqf | 16 | 1.5 s | Long-range connectivity (critical for quaternary carbons). |

Structural Elucidation Strategy (Step-by-Step)

This protocol follows a subtractive logic: we confirm the structure by proving what is missing from Linezolid, followed by mapping the new connectivity.

Step 1: The "Missing Signals" Check (1D NMR)

The most rapid confirmation of "Desacetyl-N,O-descarbonyl" status is the disappearance of specific signals found in Linezolid.

-

H NMR Check: Look for the absence of the acetyl methyl singlet (

-

C NMR Check: Look for the absence of two carbonyl signals:

-

Acetamide Carbonyl (

ppm). -

Oxazolidinone Carbonyl (

ppm).

-

-

Validation: If any signal >150 ppm remains, the ring or amide is still intact.

Step 2: Spin System Mapping (COSY)

The core structural change is the conversion of the rigid oxazolidinone ring into a flexible 2-hydroxy-1,3-diaminopropane chain.

-

Target Pathway:

. -

Observation: In COSY, trace the correlations from the aniline

(if visible) to the adjacent

Step 3: Quaternary Carbon Assignment (HMBC)

Use HMBC to link the morpholine ring and the new propyl chain to the central fluorophenyl ring.

-

The aromatic protons will show correlations to the quaternary carbons carrying the Fluorine and the Morpholine nitrogen.

Results: Data Analysis & Assignment

The following data summarizes the expected chemical shifts in DMSO-

Summary of Chemical Shifts

| Position | Atom Type | Linezolid | Target Impurity | Linezolid | Target Impurity |

| C=O[2] (Ring) | Carbonyl | ~154.0 | ABSENT | 154.0 | ABSENT |

| C=O (Amide) | Carbonyl | ~170.0 | ABSENT | 170.0 | ABSENT |

| -CH3 (Acetyl) | Methyl | 1.83 (s) | ABSENT | 22.5 | ABSENT |

| Ar-F | Quaternary C | - | - | ~155 (d) | ~152 (d) |

| Ar-N(Morph) | Quaternary C | - | - | ~133 | ~135 |

| Ar-N(Chain) | Quaternary C | - | - | ~133 | ~142 (Shifted due to amine nature) |

| Propyl-1 | ~4.0 (Ring) | 3.0 - 3.2 (m) | ~47 | ~46 | |

| Propyl-2 | ~4.7 (Ring) | 3.7 - 3.9 (m) | ~71 | ~69 | |

| Propyl-3 | ~3.4 | 2.6 - 2.8 (m) | ~41 | ~44 | |

| Morpholine | 3.7 | 3.7 | 66 | 66 | |

| Morpholine | 2.9 | 2.9 | 50 | 51 | |

| Exchangeable | - | 4.5 - 5.5 (br) | - | - |

> Note: The dramatic shift of the Propyl-1 and Propyl-2 protons indicates the relaxation of the rigid ring into a flexible chain. The appearance of broad exchangeable signals confirms the free amines/alcohol.

Workflow Visualization

Figure 2: Analytical workflow for confirming the impurity structure.

References

-

PubChem. Desacetyl-N,O-descarbonyl Linezolid (Compound CID 10563901).[2] National Library of Medicine. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (General NMR Methodology Reference).

Disclaimer: This protocol is intended for research and development purposes only. Handling of Linezolid and its impurities should be performed in accordance with standard laboratory safety protocols and MSDS guidelines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Separation of Linezolid and its Metabolites

Welcome to the technical support center for the analysis of Linezolid and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are working to develop, optimize, and troubleshoot High-Performance Liquid Chromatography (HPLC) methods for these compounds. Here, we move beyond simple protocols to explain the "why" behind the "how," grounding our advice in established chromatographic principles and field-proven experience.

Introduction: Understanding Linezolid and its Analytical Challenges

Linezolid (C₁₆H₂₀FN₃O₄) is a synthetic antibiotic from the oxazolidinone class, notable for its efficacy against resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][2][3] Its primary mechanism involves inhibiting the initiation of bacterial protein synthesis.[1][2]

For analytical chemists, the challenge lies not only in quantifying the parent drug but also in separating it from its primary metabolites and potential degradation products. The main metabolites are formed through the oxidation of the morpholine ring, resulting in two inactive, open-ring carboxylic acid derivatives[1][4][5]:

-

PNU-142586 (Hydroxyethyl glycine metabolite): The most abundant human metabolite, likely formed via non-enzymatic processes.[1][5][6]

A robust, stability-indicating HPLC method must be able to resolve Linezolid from these metabolites and any impurities generated under stress conditions, as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[7][8]

Caption: Linezolid metabolism pathway.

Frequently Asked Questions (FAQs) for Method Development

This section addresses common questions encountered when establishing a new HPLC method for Linezolid analysis.

Q1: What is the best type of HPLC column to start with for Linezolid analysis?

A1: A reversed-phase C18 (octadecylsilane) column is the most common and effective choice for separating Linezolid and its metabolites.[7][9][10][11] These columns provide the necessary hydrophobicity to retain Linezolid, which has a LogP of approximately 0.55.[6]

-

Expertise & Experience: Start with a modern, high-purity, end-capped C18 column. End-capping is crucial as it deactivates most of the residual silanol groups on the silica surface. These silanols can cause significant peak tailing for basic compounds like Linezolid through secondary ionic interactions.[12][13]

-

Typical Column Dimensions: For standard HPLC systems, a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size provides a good balance of efficiency and backpressure.[7][10][14] For faster analysis, consider shorter columns (e.g., 150 mm) or smaller particle sizes (e.g., < 2 µm for UHPLC systems).[6][15]

Q2: How do I select and optimize the mobile phase?

A2: The mobile phase is a critical factor in achieving good separation. A combination of an acidic buffer and an organic modifier is typically used.

-

Buffer Selection & pH: A phosphate buffer at a pH of around 3.0 is an excellent starting point.[7][8][9]

-

Causality: At this acidic pH, the residual silanol groups on the column are protonated (Si-OH), minimizing their ability to interact ionically with the basic Linezolid molecule. This significantly reduces peak tailing.[13] The pH should be kept consistent to ensure reproducible retention times.

-

-

Organic Modifier: Both methanol and acetonitrile are effective organic modifiers. The choice can influence selectivity (the separation factor between peaks). It is common to see mobile phases composed of a buffer mixed with either methanol or acetonitrile in ratios ranging from 65:35 to 40:60 (Buffer:Organic).[6][14]

-

Optimization Workflow: Begin with an isocratic elution (constant mobile phase composition). If all peaks elute too quickly, decrease the percentage of the organic modifier. If they elute too slowly or resolution is poor, you can either increase the organic content or, for more complex samples with a wide range of polarities, develop a gradient elution method.[7]

Q3: What is the optimal detection wavelength for Linezolid?

A3: Linezolid has a UV absorbance maximum around 251-258 nm.[6][9][16] Using a photodiode array (PDA) detector during method development is highly recommended to confirm the peak purity and to select the optimal wavelength for all compounds of interest. A wavelength of 254 nm is a common and robust choice for detecting both Linezolid and its metabolites.[7][10]

Table 1: Recommended Starting HPLC Conditions

| Parameter | Recommended Starting Point | Rationale |

| Column | C18, End-capped (250 x 4.6 mm, 5 µm) | Provides good retention and peak shape for Linezolid.[9][14] |

| Mobile Phase A | 0.02 M Potassium Phosphate Buffer, pH 3.0 | Acidic pH minimizes silanol interactions, reducing tailing.[7][8] |

| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC.[6][9] |

| Elution Mode | Isocratic (e.g., 55:45 Buffer:Methanol) | Simple, robust, and often sufficient for basic assays.[9] |

| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column.[7][14] |

| Column Temp. | 30 °C | Improves reproducibility and can enhance peak efficiency.[6][7][10] |

| Detection (UV) | 254 nm | Strong absorbance wavelength for Linezolid and its metabolites.[7][10] |

| Injection Vol. | 10 - 20 µL | A typical volume that balances sensitivity and peak shape.[7][17] |

Troubleshooting Guide: From Theory to Resolution

This section provides a systematic approach to identifying and solving common chromatographic problems.

Caption: A systematic workflow for troubleshooting common HPLC issues.

Problem 1: My Linezolid peak is tailing severely.

-

Symptom: The back half of the peak is wider than the front half, resulting in an asymmetry factor > 1.2.

-

Primary Cause: Secondary interactions between the basic Linezolid molecule and acidic residual silanol groups on the HPLC column's stationary phase.[12][13] This is a very common issue for basic analytes.

-

Secondary Cause: Column overload, where too much sample mass is injected onto the column.[12][18]

-

Solutions (in order of application):

-

Verify Mobile Phase pH: Ensure your buffer pH is low (e.g., ≤ 3.0). This protonates the silanols, reducing their ionic interaction with the analyte.[9]

-

Reduce Sample Load: Dilute your sample 10-fold and reinject. If the peak shape improves dramatically, you were overloading the column.[12][19]

-

Use a High-Performance Column: If you are using an older "Type A" silica column, switch to a modern, high-purity, end-capped "Type B" silica column. These have far fewer active silanol sites.[12]

-

Add a Competing Base (Advanced): In some historical methods, a small amount of a competing base like triethylamine (TEA) was added to the mobile phase to occupy the active silanol sites. However, this can shorten column lifetime and is less common with modern columns.[13]

-

Problem 2: My peak is fronting (looks like a shark fin).

-

Symptom: The front half of the peak is wider than the back half.[13][19]

-

Primary Cause: Column overload, specifically injecting too high a concentration of the sample.[12][18][19] The stationary phase becomes saturated, and excess analyte molecules travel through the column unretained, eluting earlier than the main peak band.

-

Secondary Cause: The sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., sample in 100% acetonitrile, mobile phase is 50% acetonitrile). This can cause the peak to distort.[12]

-

Solutions:

-

Dilute the Sample: This is the most effective solution. A 1:10 or 1:100 dilution will often resolve the issue entirely.[19]

-

Match Sample Solvent to Mobile Phase: If possible, dissolve and dilute your sample in the initial mobile phase. This ensures the injection band is sharp and focused at the column head.[12]

-

Reduce Injection Volume: If you cannot dilute the sample, reduce the injection volume (e.g., from 20 µL to 5 µL).

-

Problem 3: My retention times are shifting between injections.

-

Symptom: The retention time for Linezolid is not consistent across a sequence of runs.

-

Possible Causes & Solutions:

-

Inadequate Column Equilibration: Ensure the column is flushed with at least 10-15 column volumes of the mobile phase before the first injection. If using a gradient, ensure the post-run equilibration time is sufficient.

-

Mobile Phase Composition Change: The mobile phase may be evaporating, especially volatile organic components like acetonitrile. Prepare fresh mobile phase daily and keep solvent bottles capped.

-

Fluctuating Column Temperature: Use a column oven to maintain a constant temperature. Even small changes in lab temperature can affect retention times.[6]

-

Pump or System Issues: Check for leaks in the system. A fluctuating flow rate due to a leak or failing pump seal will cause retention times to drift.[12]

-

Problem 4: I see "ghost peaks" in my chromatogram, especially in the blank runs.

-

Symptom: Unexpected peaks appear in the chromatogram, often when injecting a blank solvent.

-

Primary Cause: Carryover from a previous, more concentrated injection. The autosampler needle, injection loop, or valve may not have been sufficiently rinsed.[12]

-

Secondary Cause: Contamination in the mobile phase or diluent.[12]

-

Solutions:

-

Run Blank Injections: Confirm the peaks are present when injecting only the mobile phase or your sample diluent.[12]

-

Improve Needle Wash: Increase the volume and duration of the autosampler's needle wash cycle. Use a wash solvent strong enough to remove all analytes (e.g., a mix of acetonitrile and water).

-

Clean the System: If carryover persists, manually flush the injector and connecting tubing.

-

Use Fresh Solvents: Prepare the mobile phase with fresh, HPLC-grade solvents to rule out contamination.[12]

-

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Stability-Indicating Method)

This protocol is essential for demonstrating the specificity of an analytical method by showing that the parent drug peak is resolved from all potential degradation products.[8][14]

Objective: To expose Linezolid to various stress conditions and analyze the resulting solutions to ensure degradants do not co-elute with the main peak.

Procedure:

-

Prepare a Linezolid Stock Solution: Prepare a stock solution of Linezolid (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 Methanol:Water).

-

Acid Hydrolysis:

-

Base Hydrolysis:

-

Oxidative Degradation:

-

Thermal Degradation:

-